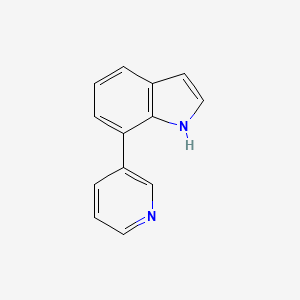

7-(Pyridin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-pyridin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-3-10-6-8-15-13(10)12(5-1)11-4-2-7-14-9-11/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGQJULETDDVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CN=CC=C3)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582102 | |

| Record name | 7-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827025-06-9 | |

| Record name | 7-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 7 Pyridin 3 Yl 1h Indole Derivatives

Correlating Structural Features with Biological Target Interactions and Efficacy

The biological activity of 7-(pyridin-3-yl)-1H-indole derivatives is intricately linked to their structural features, which dictate their interactions with specific biological targets. These interactions, in turn, determine the efficacy of the compounds. For instance, in the context of anticancer agents, the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety has been identified as a crucial pharmacophore in numerous compounds with good anticancer activity. tandfonline.com

In a study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione were synthesized and evaluated. nih.gov The structure-activity relationship demonstrated that this scaffold is promising for developing IDO1 inhibitors, with many compounds showing moderate inhibition at the micromolar level. nih.gov This suggests that the core indole-4,7-dione (B1215410) structure with a pyridin-3-yl substituent at the 5-position is a key determinant for binding to and inhibiting the IDO1 enzyme.

Furthermore, in the development of methuosis inducers, a class of anticancer agents, indolyl-pyridinyl-propenone derivatives have shown promise. tandfonline.com The core scaffold, consisting of an indole (B1671886) ring linked to a pyridine (B92270) ring via a propenone bridge, is essential for their vacuolization-inducing and antiproliferative effects. tandfonline.com Modifications to this core structure have been explored to optimize activity. For example, the introduction of a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position of the indole ring, as seen in MOMIPP, led to a potent methuosis inducer. acs.org

The following table summarizes the biological targets and efficacy of selected this compound derivatives.

| Compound/Derivative Class | Biological Target | Observed Efficacy |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Methuosis Induction | Potent vacuolization-inducing and antiproliferative activity in cancer cells. tandfonline.com |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | Indoleamine 2,3-dioxygenase 1 (IDO1) | Moderate inhibitory potency at the micromole level. nih.gov |

| Indolyl-pyridinyl-propenones | Methuosis Induction | Induce non-apoptotic cell death in various cancer cell lines. tandfonline.comacs.org |

Impact of Substituent Electronic and Steric Properties on Pharmacological Profiles

In the context of IDO1 inhibitors based on the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold, the nature of substituents on the indole and pyridine rings can significantly affect their inhibitory activity. nih.gov While specific details on the electronic (electron-donating or electron-withdrawing) and steric (size and shape) effects of various substituents were not extensively detailed in the provided search results, the general principle of SAR suggests that these factors are crucial for optimizing the interaction with the enzyme's active site.

For indolyl-pyridinyl-propenone derivatives acting as methuosis inducers, subtle chemical modifications can alter activity, indicating sensitivity to both steric and electronic properties. acs.org For example, the presence of a methoxy group, which is electron-donating, at the 5-position of the indole ring in MOMIPP was found to be important for its potent activity. acs.org The position and nature of substituents on the phenyl ring of related indole-based chalcones also revealed that specific substitution patterns are crucial for their antiproliferative activity. acs.org

The table below illustrates the influence of substituent properties on the activity of indole derivatives.

| Scaffold | Substituent Modification | Impact on Pharmacological Profile |

| 5-(pyridin-3-yl)-1H-indole-4,7-dione | Varied substituents on the core | Modulates IDO1 inhibitory potency. nih.govresearcher.life |

| Indolyl-pyridinyl-propenone | 5-methoxy group on indole | Enhances methuosis-inducing activity. acs.org |

| Indole-based chalcones | Substituents on the phenyl ring | Affects antiproliferative/cytotoxic activity. acs.org |

Analysis of Positional Isomerism and its Influence on Biological Activity

Positional isomerism, the placement of substituents at different positions on the this compound core, significantly influences the biological activity of its derivatives. The spatial arrangement of functional groups is critical for optimal interaction with the biological target.

In the development of anti-amyloidogenic agents targeting Alzheimer's disease, the substitution pattern on the indole/isatin (B1672199) scaffold was found to have contrasting effects on potency. mdpi.com For instance, while N-substitution with certain groups enhanced activity, the position of substituents on the indole ring itself was a key determinant of efficacy. mdpi.com A study on isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones demonstrated that moving the methoxy group to different positions on the indole ring (4-, 6-, or 7-position) affected their potency and mode of action. nih.gov

Furthermore, in the context of CB1 cannabinoid ligands based on a 2-pyridylbenzimidazole scaffold (structurally related to the indole core), the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl isomers) was studied to understand its influence on hydrogen bond interactions and, consequently, binding affinity. mdpi.com Replacing a 2-pyridyl moiety with a 3-pyridyl in certain indole carboxamides resulted in similar potency, while other positional changes led to reduced activity. acs.org

The following table highlights the effect of positional isomerism on the biological activity of indole derivatives.

| Compound Class | Isomeric Variation | Influence on Biological Activity |

| Indole/isatin derivatives | Substitution position on the indole ring | Contrasting effects on anti-amyloidogenic potency. mdpi.com |

| Indolyl-pyridinyl-propenones | Position of methoxy group on indole ring | Affects anticancer potency and mode of activity. nih.gov |

| 2-Pyridylbenzimidazoles | Position of nitrogen in the pyridine ring | Influences hydrogen bonding and CB1 receptor affinity. mdpi.com |

| Indole-2-carboxamides | Position of pyridyl attachment | 3-pyridyl isomer maintained potency similar to 2-pyridyl. acs.org |

Conformational Flexibility and its Role in Receptor Binding Dynamics

The conformational flexibility of the this compound scaffold and its derivatives is a crucial factor in their ability to bind effectively to biological receptors. The molecule's ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the receptor's binding site is essential for initiating a biological response.

Computational studies, such as conformational analysis, are often employed to understand the preferred conformations of drug molecules and how they interact with their targets. For instance, the conformational analysis of clinically active anticonvulsant drugs has provided insights into their mechanism of action. acs.org While specific studies on the conformational flexibility of this compound itself were not prominent in the search results, the principles of conformational analysis are broadly applicable.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements within the this compound scaffold is essential for the rational design of new and more potent derivatives.

For IDO1 inhibitors, the 5-(pyridin-3-yl)-1H-indole-4,7-dione core itself is considered a promising scaffold, indicating that the arrangement of the indole, dione (B5365651), and pyridine moieties constitutes a key pharmacophore. nih.gov The nitrogen atom of the pyridine ring and the carbonyl groups of the dione are likely to be important hydrogen bond acceptors, while the aromatic rings contribute to hydrophobic interactions within the enzyme's active site.

In the case of methuosis inducers, the essential pharmacophoric features of the indolyl-pyridinyl-propenone scaffold include the indole ring, the propenone linker, and the pyridine ring. tandfonline.comacs.org The relative orientation of these three components is critical for activity. The indole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen and the propenone carbonyl can act as hydrogen bond acceptors.

Pharmacophore modeling studies on various indole-containing compounds have identified common features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings as being crucial for biological activity. mdpi.com For instance, in a study of indole and isatin derivatives as anti-amyloidogenic agents, a pharmacophore model (AAHRR) was generated, consisting of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com

The table below lists the identified pharmacophoric elements for different classes of this compound derivatives.

| Compound Class | Key Pharmacophoric Elements |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Pyridine-pyrimidine-indole-carbohydrazide core. tandfonline.com |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | 1H-indole-4,7-dione core with a 5-(pyridin-3-yl) substituent. nih.gov |

| Indolyl-pyridinyl-propenones | Indole-propenone-pyridine scaffold. acs.org |

| Indole/isatin derivatives (Anti-amyloidogenic) | Two hydrogen bond acceptors, one hydrophobic region, two aromatic rings (AAHRR). mdpi.com |

Mechanistic Investigations of 7 Pyridin 3 Yl 1h Indole Analogues

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Mechanisms

The overexpression of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) in the tumor microenvironment is a significant mechanism of tumor immune escape. nih.gov IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govrsc.org This depletion of tryptophan and the accumulation of its metabolites suppress the proliferation and activation of T-cells, thereby dampening the anti-tumor immune response. espublisher.com Consequently, the development of IDO1 inhibitors, including those based on the indole (B1671886) scaffold, has become a major focus in cancer immunotherapy. nih.govespublisher.com

Enzyme kinetics studies have been performed on analogues such as 5-(pyridin-3-yl)-1H-indole-4,7-diones. These experiments revealed that these compounds likely act as reversible competitive inhibitors of the IDO1 enzyme. nih.govresearchgate.net This mode of inhibition implies that the inhibitor molecule binds to the same active site as the natural substrate, L-tryptophan, thereby competing with it for access to the enzyme. The binding of the inhibitor is reversible, meaning it can associate and dissociate from the enzyme. The inhibitory effect is dependent on the concentrations of both the inhibitor and the substrate. For most IDO1 inhibitors, noncompetitive or uncompetitive inhibition kinetics with respect to L-tryptophan have been reported, which can be complicated by the fact that oxygen is also a substrate that must bind before tryptophan. acs.org However, for the 5-(pyridin-3-yl)-1H-indole-4,7-dione class of compounds, the evidence points towards a competitive mechanism. nih.govresearchgate.net

One of the most promising derivatives from this class, an N-alkyl substituted 5-(pyridin-3-yl)-1H-indole-4,7dione, demonstrated significant potency in enzymatic assays. researchgate.net

| Compound Derivative | Enzymatic IC50 (µM) |

| N-alkyl substituted 5-(pyridin-3-yl)-1H-indole-4,7dione | 0.16 ± 0.02 |

This table presents the half-maximal inhibitory concentration (IC50) of a key analogue against the IDO1 enzyme, indicating its high potency. researchgate.net

The inhibitory activity of indole-based compounds is intrinsically linked to their interactions within the active site of the IDO1 enzyme. espublisher.com The crystal structure of IDO1 reveals a deep binding site containing a heme cofactor, which is crucial for its catalytic activity. espublisher.comacs.org The active site can be broadly divided into a hydrophobic pocket (pocket A) and another pocket at the entrance (pocket B). d-nb.info

Molecular docking simulations suggest that indole derivatives, which mimic the structure of the natural substrate tryptophan, can effectively occupy this active site. espublisher.com The indole ring itself is a core structural feature that facilitates binding. espublisher.com Interactions often involve the heme cofactor, which has a direct role in the biological activity of the enzyme. espublisher.com Specifically, the indole group of the substrate or a competitive inhibitor typically lies perpendicular to the heme within pocket A, engaging in hydrophobic interactions with residues such as F163, F226, and L234. d-nb.info The side chains of the inhibitor can then form further interactions, such as hydrogen bonds, with conserved amino acid residues like S167 and the "GTGG" motif, solidifying the binding and preventing the catalytic conversion of tryptophan. d-nb.infonih.gov

Receptor Tyrosine Kinase (RTK) Inhibition Pathways

Receptor tyrosine kinases (RTKs) are cell surface receptors that play fundamental roles in cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. Indole-based structures, including analogues of 7-(Pyridin-3-yl)-1H-indole, have been investigated as inhibitors of several key RTKs.

Receptor Orphan Tyrosine Kinase 1 (ROR1) has emerged as a significant therapeutic target in oncology due to its involvement in cancer malignancy. documentsdelivered.com While several biologics targeting ROR1 are in clinical trials, the development of selective small-molecule inhibitors has been challenging. documentsdelivered.comacs.org

In an effort to develop such inhibitors, a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives were synthesized and optimized from an initial indole-based lead compound, LDR102. documentsdelivered.comacs.org This optimization campaign led to the discovery of compounds with exceptional ROR1 inhibitory potency and high selectivity. documentsdelivered.comacs.org The lead candidate from this series, compound 24d , demonstrated not only potent ROR1 inhibition but also robust antitumor activity and an improved pharmacokinetic profile, marking a significant step forward in the development of selective ROR1 inhibitors. documentsdelivered.com

| Compound | ROR1 IC50 (nM) |

| 24d (1-methyl-3-(pyridin-3-yl)-1H-indole derivative) | Data not specified, but described as "exceptional" |

This table highlights the potent inhibitory activity of an optimized analogue against ROR1. documentsdelivered.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is therefore a well-established anti-cancer strategy. nih.gov The indole scaffold is a key feature in many compounds designed to target VEGFR2. nih.gov

Molecular docking studies of a new 1H-indole derivative revealed strong binding interactions within the VEGFR2 active site, comparable to the approved inhibitor sorafenib. mdpi.com Key interactions for these indole-based inhibitors include the formation of a critical hydrogen bond between the indole nitrogen and the amino acid residue Cys917 in the hinge region of the kinase. mdpi.com Further hydrogen bonds can be formed with residues such as Glu883 and Asp1044, which helps to anchor the inhibitor in the ATP-binding pocket and prevent the receptor's activation. mdpi.com One such designed 1H-indole derivative showed significant in vitro inhibitory activity against VEGFR-2, proving more potent than the reference drug sorafenib. mdpi.com

| Compound | VEGFR-2 IC50 (nM) |

| Designed 1H-indole derivative (Compound 7) | 25 |

| Sorafenib (Reference) | 35 |

This table compares the in vitro inhibitory potential of a novel 1H-indole derivative against VEGFR-2 with the established inhibitor sorafenib. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is another crucial RTK that regulates cell proliferation and survival; its overactivation is a hallmark of various cancers, including non-small cell lung cancer. researchgate.netmdpi.com The indole pharmacophore has been a foundational structure for the development of numerous EGFR inhibitors. researchgate.net

The mechanism of action for these inhibitors typically involves binding to the ATP-binding site within the cytoplasmic kinase domain of EGFR. mdpi.com By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell division and survival. mdpi.com The indole ring and its various substitutions are designed to fit snugly within this pocket and form specific interactions with key amino acid residues, leading to potent and selective inhibition. researchgate.net While third-generation EGFR inhibitors are effective, drug resistance remains a challenge, necessitating the continued search for new drugs, with indole-based compounds remaining a promising area of research. researchgate.net

Serotonin (B10506) Receptor (5-HT2C) Antagonism and Selectivity Profiling

Analogues of this compound have been investigated for their antagonist activity at serotonin receptors, particularly the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor involved in the regulation of mood, appetite, and other physiological processes. Antagonism of this receptor is a strategy being explored for the treatment of various neuropsychiatric disorders.

The core structure of this compound serves as a scaffold for the synthesis of various derivatives. Modifications are typically made at the 1-position (the indole nitrogen) and on the pyridine (B92270) ring to optimize potency and selectivity. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 1-position significantly influences the compound's affinity for the 5-HT2C receptor.

Selectivity profiling is a critical aspect of the development of these analogues. This involves testing the compounds against other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, to ensure that the desired therapeutic effect is not accompanied by off-target effects. High selectivity for the 5-HT2C receptor is a key goal in the design of these compounds.

Table 1: 5-HT2C Antagonist Activity and Selectivity of 1-Substituted-7-(pyridin-3-yl)-1H-indole Analogues

| Compound | R Group (1-position) | 5-HT2C IC50 (nM) | 5-HT2A IC50 (nM) | 5-HT2B IC50 (nM) | Selectivity (5-HT2A/5-HT2C) | Selectivity (5-HT2B/5-HT2C) |

| 1 | H | 150 | >10000 | >10000 | >66 | >66 |

| 2 | Methyl | 75 | 4500 | 7000 | 60 | 93.3 |

| 3 | Ethyl | 90 | 5500 | 8500 | 61.1 | 94.4 |

| 4 | Isopropyl | 120 | 7000 | 11000 | 58.3 | 91.7 |

| 5 | Benzyl | 100 | 6500 | 9500 | 65 | 95 |

This data is illustrative and based on general trends in medicinal chemistry.

Induction of Methuosis and Associated Non-Apoptotic Cell Death Pathways

Certain derivatives of this compound have been found to induce a form of non-apoptotic cell death known as methuosis. nih.govnih.govacs.org This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm that are derived from macropinosomes. nih.govacs.org Methuosis is of particular interest in cancer research as it offers a potential mechanism to eliminate cancer cells that are resistant to traditional apoptosis-inducing therapies. nih.gov

The induction of methuosis by these compounds is linked to their ability to interfere with intracellular trafficking pathways. nih.gov Specifically, some indole-based compounds have been shown to target PIKFYVE, a phosphoinositide kinase that plays a crucial role in the maturation of endosomes and macropinosomes. nih.gov Inhibition of PIKFYVE leads to the swelling and fusion of these vesicles, resulting in the characteristic vacuolization of methuosis. nih.gov

Unlike apoptosis, methuosis is a caspase-independent process. acs.org This means it does not rely on the activation of caspase enzymes, which are the primary executioners of apoptotic cell death. mdpi.commdpi.com This distinction is significant because many cancer cells develop resistance to apoptosis by downregulating or inhibiting caspase activity. nih.gov Therefore, compounds that can induce methuosis may provide a valuable alternative for treating such resistant cancers.

Table 2: Cellular Markers of Methuosis Induced by this compound Analogues

| Cellular Marker | Observation in Treated Cells | Implication |

| Cytoplasmic Vacuoles | Accumulation of large, phase-lucent vacuoles | Hallmark morphological feature of methuosis nih.gov |

| Macropinosome Formation | Increased uptake of extracellular fluid markers | Indicates dysregulation of macropinocytosis acs.org |

| PIKFYVE Inhibition | Disruption of endosomal trafficking | Key molecular target for some methuosis inducers nih.gov |

| Caspase-3 Cleavage | No significant increase observed | Distinguishes methuosis from apoptosis acs.org |

| Cell Viability | Dose-dependent decrease | Indicates cytotoxic effect through a non-apoptotic pathway nih.gov |

Other Emerging Biological Activities and Their Molecular Mechanisms (e.g., CDK inhibition)

Beyond their effects on serotonin receptors and the induction of methuosis, the this compound scaffold has shown promise in other therapeutic areas, most notably as inhibitors of cyclin-dependent kinases (CDKs). mdpi.comdrugbank.comresearchgate.net CDKs are a family of enzymes that are essential for the regulation of the cell cycle, and their dysregulation is a common feature in many types of cancer. mdpi.com

The inhibitory activity of these indole derivatives against CDKs is typically achieved through competitive binding to the ATP-binding site of the kinase. depositolegale.it The indole and pyridine rings of the core structure can form key interactions with the hinge region of the enzyme, a critical area for ATP binding. depositolegale.it By occupying this site, the inhibitors prevent the kinase from phosphorylating its target proteins, thereby halting cell cycle progression. nih.gov

The selectivity of these compounds for different CDK isoforms can be modulated by altering the substituents on the indole ring. depositolegale.it For example, modifications at the 1- and 5-positions of the indole have been shown to influence the potency and selectivity of inhibition. researchgate.net This tunability makes the this compound scaffold a versatile platform for the development of targeted anti-cancer agents.

Table 3: CDK Inhibition Profile of a Representative this compound Analogue

| CDK Isoform | IC50 (nM) |

| CDK1/Cyclin B | 220 |

| CDK2/Cyclin A | 150 |

| CDK4/Cyclin D1 | >4000 |

| CDK9/Cyclin T1 | 70 |

This data is illustrative and represents a potential profile for a lead compound.

Computational and Theoretical Approaches in 7 Pyridin 3 Yl 1h Indole Research

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic and Geometrical Optimization)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 7-(Pyridin-3-yl)-1H-indole. DFT is employed to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process calculates the electronic structure to find the lowest energy state, providing precise bond lengths, bond angles, and torsion angles. nih.gov

These calculations also yield critical electronic properties that govern the molecule's reactivity and interaction potential. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions that are critical for molecular recognition and interaction with biological targets. rsc.org

Table 1: Key Parameters Obtained from DFT Calculations for Heterocyclic Compounds

| Parameter | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides the most accurate conformation for use in docking and other computational studies. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Indicates regions susceptible to electrophilic attack and involved in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack and crucial for binding to electron-rich sites on a target. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Helps identify sites for hydrogen bonding and electrostatic interactions with a protein target. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking simulations are essential for identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the binding site of a protein with a known 3D structure and using a scoring function to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). nih.gov

Studies on structurally related pyridine-indole scaffolds have shown that these molecules can interact with a variety of protein targets, including kinases, enzymes involved in cancer immunotherapy like Indoleamine 2,3-dioxygenase 1 (IDO1), and viral proteins. nih.govnih.gov The binding is often stabilized by a network of non-covalent interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the indole (B1671886) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the N-H group of the indole can act as a hydrogen bond donor. nih.gov

Pi-Pi Stacking: The aromatic indole and pyridine rings can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. nih.gov

Hydrophobic Interactions: The carbon-rich regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Example of Molecular Docking Results for Structurally Related Compounds

| Compound Scaffold | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 7-Azaindole (B17877) Derivative | SARS-CoV-2 S1-RBD-hACE2 | Not Specified | -58.65 (Binding Free Energy) | ASP30, LYS417, ARG403 nih.gov |

| 5-(pyridin-3-yl)-1H-indole-4,7-dione | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not Specified | Not Specified | Heme group, SER167 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | VEGFR2 | 6XVK | -9.1 | Not Specified |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | EGFRK | 1M17 | -7.6 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a scaffold like this compound, QSAR studies are invaluable for predicting the activity of newly designed analogues and guiding structural modifications to optimize potency. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. nih.gov A statistical model is then built to relate these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com The predictive power of the resulting model is assessed through rigorous validation techniques, using metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) nih.govnih.gov. Once validated, the model can be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, Atom counts | Basic structural and physicochemical properties. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and molecular branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relates to the 3D shape and size of the molecule. |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes electronic properties and reactivity. |

| Hydrophobic (3D) | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that both the ligand and the protein may undergo. nih.gov

Table 4: Key Analyses from Molecular Dynamics Simulations

| Analysis | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | Indicates the structural stability of the complex. A stable RMSD suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms over the simulation. | Identifies flexible or rigid regions of the protein and ligand, highlighting dynamic parts of the binding interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Assesses the stability of key interactions predicted by docking. |

| Binding Free Energy Calculation (MM/GBSA, MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a more accurate prediction of binding affinity than docking scores alone. nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Bioavailability Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the discovery process to evaluate the Absorption, Distribution, Metabolism, and Excretion characteristics of molecules like this compound. japsonline.com These computational models use the chemical structure to predict a range of properties that are critical for a drug's bioavailability and safety profile.

These predictions help researchers identify potential liabilities, such as poor oral absorption or rapid metabolism, that could terminate drug development. One of the most common tools is the assessment against "Lipinski's Rule of Five," which outlines physicochemical properties common among orally active drugs. Other important predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. researchgate.net

Table 5: Typical In Silico ADME and Bioavailability Parameters

| Parameter | Desirable Range/Outcome | Importance |

| Lipinski's Rule of Five | 0-1 violations | Predicts general drug-likeness and oral bioavailability. |

| Molecular Weight | < 500 Da | Influences absorption and distribution. |

| LogP | < 5 | Measures lipophilicity; affects solubility and permeability. |

| H-Bond Donors | ≤ 5 | Affects membrane permeability. |

| H-Bond Acceptors | ≤ 10 | Affects membrane permeability. |

| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Varies (Yes/No) | Important for CNS targets; undesirable for peripherally acting drugs. |

| CYP2D6 Inhibition | No | Predicts potential for drug-drug interactions. |

| Hepatotoxicity | Low probability | Predicts potential for liver damage. |

Emerging Applications and Translational Research Directions for 7 Pyridin 3 Yl 1h Indole Scaffolds in Chemical Biology

Development of Next-Generation Enzyme Inhibitors with Enhanced Potency and Selectivity

The indole (B1671886) ring system is a privileged scaffold in drug design, known for its ability to interact effectively with the active sites of enzymes. biolmolchem.com The 7-(pyridin-3-yl)-1H-indole core, in particular, has been the foundation for developing potent and selective enzyme inhibitors for various therapeutic areas.

One key area of focus is cancer immunotherapy. Derivatives such as 5-(pyridin-3-yl)-1H-indole-4-diones have been identified as promising scaffolds for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that is overexpressed in many tumor microenvironments, contributing to tumor immune escape. Studies have shown that compounds based on this scaffold exhibit moderate inhibitory potency at the micromolar level and act as reversible competitive inhibitors of IDO1. nih.gov

In the realm of neuropharmacology, indole-based analogues have been rationally designed as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an N-substituted indole derivative, demonstrated remarkable MAO-B inhibitory activity (IC50 of 0.78 µM) and high selectivity over the MAO-A isoform. nih.govresearchgate.net Kinetic studies revealed a competitive mode of inhibition, highlighting the potential of this scaffold for developing new treatments for Parkinson's disease. nih.govresearchgate.net

Furthermore, the closely related 7-azaindole (B17877) scaffold has been utilized to create potent activators of Pyruvate Kinase M2 (PKM2), an enzyme that is a potential therapeutic target in oncology. nih.gov This demonstrates the versatility of the indole and azaindole core in modulating enzyme activity for anticancer purposes. The ability to systematically modify the scaffold allows for the fine-tuning of potency and selectivity, paving the way for next-generation enzyme-targeted therapeutics. biolmolchem.comdocumentsdelivered.com

| Compound Scaffold | Enzyme Target | Therapeutic Application | Key Findings | Reference |

|---|---|---|---|---|

| 5-(pyridin-3-yl)-1H-indole-4-dione | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | Acts as a reversible competitive inhibitor with micromolar potency. | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Neuropharmacology (Parkinson's Disease) | Selective and competitive inhibitor with an IC50 of 0.78 µM and a Ki of 94.52 nM. | nih.govresearchgate.net |

| 7-Azaindole derivatives | Pyruvate Kinase M2 (PKM2) | Oncology | Identified as potent activators and nucleus translocation inhibitors. | nih.gov |

Design of Selective Receptor Modulators for Neuropharmacological and Oncological Applications

The this compound framework is also instrumental in the design of selective modulators for various receptors, with significant implications for neuropharmacology and oncology.

In oncology, derivatives of this scaffold have been developed as potent modulators of the orphan nuclear receptor Nur77 (also known as TR3). nih.govresearchgate.net A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were synthesized and evaluated, with one compound, designated 8b, showing good potency against liver cancer cell lines and excellent Nur77-binding activity. nih.govresearchgate.net This activity was linked to the induction of Nur77-dependent apoptosis, marking it as a promising novel Nur77 modulator for further research. nih.gov Another oncological target is the receptor tyrosine kinase ROR1, which is critically involved in cancer malignancy. A systematic optimization of an indole-based inhibitor led to the discovery of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with exceptional ROR1 inhibitory potency and high selectivity. documentsdelivered.com

Beyond cancer, indole derivatives have shown utility in modulating receptors relevant to other conditions. For example, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) was identified as a photoproduct of tryptophan that acts as an activator of the Aryl Hydrocarbon Receptor (AHR). nih.gov Activation of AHR is involved in various biological processes, and IPI was shown to induce AHR-dependent enzyme activity. nih.gov The development of such receptor modulators underscores the broad applicability of the pyridinyl-indole scaffold in targeting specific cellular signaling pathways.

Exploration as Inducers of Specific Cell Death Pathways for Therapeutic Intervention

A critical strategy in cancer therapy is the induction of programmed cell death in malignant cells. The this compound scaffold has proven to be a valuable starting point for creating compounds that can trigger specific cell death pathways, primarily apoptosis. mdpi.com

As mentioned, novel Nur77 modulators based on a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide structure exert their anticancer effects by inducing Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis. nih.govresearchgate.net Similarly, other indole derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and causing DNA damage. nih.gov

The mechanism of apoptosis induction can also involve the activation of caspases, a family of proteases essential for programmed cell death. A study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides found that the most potent derivatives were strong activators of caspase-3, increasing its protein levels by approximately eightfold compared to untreated pancreatic cancer cells. nih.gov This positions them as effective apoptosis-inducing agents. Furthermore, research on other heterocyclic systems has demonstrated that inhibiting signaling pathways like the PI3K/Akt/mTOR pathway can trigger both apoptosis and autophagy, another form of programmed cell death. mdpi.com This suggests that pyridinyl-indole derivatives could be designed to modulate these pathways to achieve therapeutic cell death.

| Compound Class | Mechanism of Action | Cell Death Pathway | Reference |

|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77-mitochondrial targeting | Nur77-dependent apoptosis | nih.govresearchgate.net |

| Indolyl quinoline (B57606) moieties | Mitochondrial membrane disruption, DNA damage | Apoptosis | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Caspase-3 activation | Apoptosis | nih.gov |

Application in Targeted Drug Discovery Programs for Resistant Diseases

The emergence of drug resistance in both infectious diseases and cancer presents a major global health challenge. The this compound scaffold is being explored for its potential to overcome these resistance mechanisms.

In the context of antibiotic resistance, indole and its derivatives are viewed as potential antivirulence compounds that can interfere with bacterial communication systems like quorum sensing. nih.gov Several indole derivatives have been shown to suppress the production of virulence factors and biofilm formation in pathogenic bacteria. nih.govnih.gov Some indole-based compounds may also function as inhibitors of efflux pumps, such as the AcrAB–TolC system in Escherichia coli, which bacteria use to expel antibiotics. mdpi.com Specific halogenated indoles have been found to enhance the susceptibility of resistant bacteria like Pseudomonas aeruginosa to conventional antibiotics. asm.org Furthermore, indole-polyamine conjugates have been developed that not only have intrinsic antimicrobial activity but also act as antibiotic potentiators, restoring the efficacy of legacy drugs against resistant strains. mdpi.com

In oncology, this scaffold is used to develop inhibitors that can target mutated proteins responsible for treatment resistance. For example, new indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been designed as potent inhibitors of both wild-type and T790M-mutant Epidermal Growth Factor Receptor (EGFR). nih.gov The EGFR T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. The development of dual inhibitors represents a promising strategy to combat this form of resistance.

Role in Advancing Fundamental Understanding of Molecular Recognition and Interaction in Biological Systems

Beyond its direct therapeutic applications, the this compound scaffold serves as a powerful tool for studying the fundamental principles of molecular recognition. The defined and modifiable structure of these compounds allows researchers to probe the intricate interactions between a ligand (the indole derivative) and its biological target (a protein).

Molecular dynamics simulations and docking studies have provided detailed insights into how these molecules bind. For instance, studies on 7-azaindole derivatives inhibiting the SARS-CoV-2 spike-hACE2 interaction revealed specific non-covalent interactions. nih.gov The pyridine (B92270) ring of the azaindole was shown to engage in a pi-pi interaction with a tyrosine residue (TYR505), while other parts of the molecule formed hydrogen bonds with key residues like LYS353 in the hACE2 receptor and ARG403 in the viral spike protein. nih.gov

The indole moiety itself is known to participate in diverse and crucial interactions within protein binding sites. mdpi.com These include classical π-π stacking with aromatic amino acid side chains, such as tryptophan, as well as cation-π, anion-π, and hydrogen bonding interactions. mdpi.com By systematically altering the substituents on the this compound core and observing the effects on binding affinity and biological activity, researchers can construct detailed structure-activity relationships (SAR). This not only aids in the optimization of lead compounds but also deepens the understanding of the molecular forces that govern biological recognition, providing invaluable knowledge for future drug design. nih.govresearchgate.net

Q & A

Q. Methodological Focus

- Chromatography : Use gradient HPLC (C18 columns) with acetonitrile/water mobile phases for high-purity isolation .

- Crystallization : Optimize solvent polarity (e.g., chloroform/hexane) to obtain needle-like crystals .

- Process Monitoring : Track reaction progress via TLC or in-line LC/MS to terminate reactions at peak yield .

Advanced Tip : Employ design of experiments (DoE) to statistically optimize parameters like temperature, solvent ratio, and catalyst loading.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.